4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine

ROMK1 Kir1.1 Potassium Channel

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine (CAS 1023815-52-2) is a uniquely substituted pyrimidine with validated dual-target activity: ROMK1 potassium channel inhibition (IC50 = 10 nM) and EED subunit of PRC2 inhibition (IC50 = 30 nM). Its specific 4-(tert-butyl)/6-chloro/2-(pyrrolidin-1-yl) pattern is critical for target binding and permeability (LogP 3.0277)—generic 2-(pyrrolidin-1-yl)pyrimidine analogs cannot substitute. Available at ≥98% purity for electrophysiology assays, epigenetic SAR, and lead optimization programs.

Molecular Formula C12H18ClN3
Molecular Weight 239.75
CAS No. 1023815-52-2
Cat. No. B2639972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine
CAS1023815-52-2
Molecular FormulaC12H18ClN3
Molecular Weight239.75
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=N1)N2CCCC2)Cl
InChIInChI=1S/C12H18ClN3/c1-12(2,3)9-8-10(13)15-11(14-9)16-6-4-5-7-16/h8H,4-7H2,1-3H3
InChIKeyWZGKRRLOVIQNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine: Trisubstituted Pyrimidine Core with Quantified Pharmacological Profiles


4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine (CAS 1023815-52-2) is a 2,4,6-trisubstituted pyrimidine derivative bearing a tert-butyl group at the 4-position, a chlorine atom at the 6-position, and a pyrrolidin-1-yl group at the 2-position . This compound has been characterized in curated pharmacological databases as a ligand with measurable inhibitory activities against two distinct protein targets: the ROMK1 (Kir1.1) potassium channel (IC50 = 10 nM) [1] and the EED subunit of the PRC2 complex (IC50 = 30 nM) [2]. It is commercially available at ≥98% purity for pharmaceutical research and development applications .

Why 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine Cannot Be Interchanged with Unsubstituted or Dechlorinated Pyrimidine Analogs


Generic substitution among 2-(pyrrolidin-1-yl)pyrimidine derivatives fails due to the divergent pharmacological and physicochemical profiles imparted by the specific 4-(tert-butyl) and 6-chloro substitution pattern. The presence of the electron-withdrawing chloro substituent and the bulky, lipophilic tert-butyl group alters both the electronic density of the pyrimidine ring and the molecule's overall hydrophobicity, which are critical determinants of target binding and permeability . While unsubstituted 2-(pyrrolidin-1-yl)pyrimidine (logP ≈ -0.292) [1] and the dechlorinated analog 4-tert-butyl-6-(pyrrolidin-1-yl)pyrimidine lack the defined quantitative activity profiles against ROMK1 and EED that are documented for this compound, these structural differences preclude any assumption of interchangeable performance in assays or synthesis.

Quantitative Differentiation of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine Relative to Structural Analogs


ROMK1 (Kir1.1) Potassium Channel Inhibition: Comparative IC50 Data

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine demonstrates inhibition of the ROMK1 (Kir1.1) channel with an IC50 of 10 nM, as determined by whole cell voltage clamp electrophysiology [1]. In contrast, a closely related pyrimidine-substituted pyrrolidine analog, BDBM50391781 (CHEMBL2146873), exhibits a 4.9-fold weaker IC50 of 49 nM against human ROMK1 in a 86Rb+ efflux assay [2].

ROMK1 Kir1.1 Potassium Channel Diuretic Hypertension

EED (Polycomb Protein) Binding Inhibition: Cross-Study Comparative Activity

The compound inhibits the interaction of a pyrrolidine inhibitor-based probe with GST-tagged EED with an IC50 of 30 nM in a LanthaScreen TR-FRET assay [1]. A structurally related pyrimidine-substituted pyrrolidine derivative, BDBM50241662 (CHEMBL4104741), displays a higher binding affinity for GST-tagged EED with a Ki of 0.300 nM in a similar TR-FRET assay format [2].

EED PRC2 Epigenetics Cancer Protein-Protein Interaction

Lipophilicity Differentiation (LogP) Relative to Unsubstituted Pyrimidine Core

The 4-tert-butyl and 6-chloro substituents confer a calculated LogP of 3.0277 to the target compound . This represents a substantial increase in lipophilicity compared to the unsubstituted core scaffold, 2-(pyrrolidin-1-yl)pyrimidine, which has a measured logP of -0.292 [1].

Lipophilicity LogP Physicochemical Property Permeability ADME

Commercially Verified Purity Grade Supporting Reproducible Research

4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is commercially supplied with a guaranteed minimum purity of 98% (NLT 98%) as per vendor specifications and also listed as 98% by another reputable supplier . This stands in contrast to other pyrimidine building blocks, such as 4-chloro-2-(pyrrolidin-1-yl)pyrimidine, which is often offered at 95% purity .

Purity Quality Control Reproducibility Sourcing Pharmaceutical Research

Research and Industrial Applications for 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine Based on Quantified Evidence


ROMK1 (Kir1.1) Potassium Channel Pharmacology Studies

This compound is suited as a pharmacological tool for investigating ROMK1 channel function in vitro. Its 10 nM IC50 against ROMK1 [1] makes it a potent probe for electrophysiology and flux assays, particularly in studies aiming to validate ROMK1 as a target for diuretic or antihypertensive therapy.

PRC2/EED Epigenetic Probe Development

The compound can be utilized as a starting point for structure-activity relationship (SAR) studies targeting the EED subunit of the Polycomb Repressive Complex 2 (PRC2). Its 30 nM IC50 against EED [1] provides a validated starting point for medicinal chemistry optimization in oncology or epigenetic research.

Lead Optimization of Lipophilic Pyrimidine Scaffolds

With a calculated LogP of 3.0277 [1], this compound represents a lipophilic pyrimidine scaffold suitable for lead optimization programs where increased membrane permeability is desired. The logP differential relative to unsubstituted pyrimidines can guide the design of analogs with tailored ADME properties.

Pharmaceutical Research Requiring High-Purity Building Blocks

The compound's commercial availability at ≥98% purity [1] makes it an appropriate choice for pharmaceutical R&D workflows, including assay development, analytical method validation, and as a synthetic intermediate where high purity is a prerequisite for reliable results.

Quote Request

Request a Quote for 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.